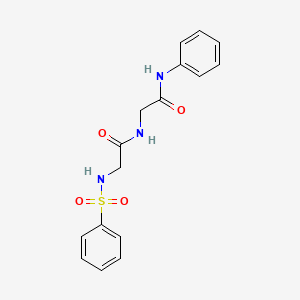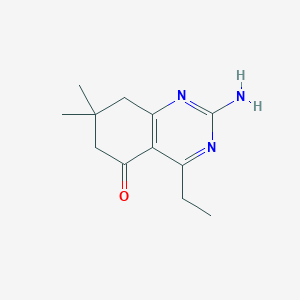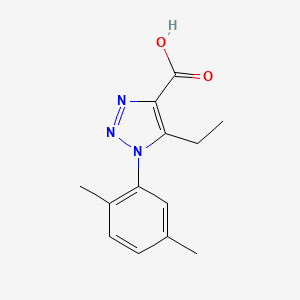![molecular formula C22H15IN2O B4927069 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and iodine atoms in its structure. This compound has shown potential in various scientific applications, including drug discovery, cancer research, and material science.
Mécanisme D'action
The mechanism of action of 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It may also act by disrupting bacterial cell membranes and inhibiting bacterial growth.
Biochemical and Physiological Effects:
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit bacterial growth and biofilm formation. In vivo studies have shown that the compound can reduce tumor growth in mice and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to produce high yields. It also has broad-spectrum activity against cancer cells and bacteria, making it a versatile compound for various scientific applications. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research of 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Another direction is to optimize the synthesis method to produce higher yields and improve the compound's solubility. Additionally, future studies could investigate the compound's mechanism of action and potential toxicity in more detail. Overall, 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has shown significant potential in various scientific applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 2-aminophenanthrene with 4-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with iodine and potassium carbonate to yield 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole. This synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.
Applications De Recherche Scientifique
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has shown potential in various scientific research applications. One of the most significant applications is in the field of drug discovery. This compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
5-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15IN2O/c1-26-15-9-6-13(7-10-15)22-24-20-18-5-3-2-4-16(18)17-11-8-14(23)12-19(17)21(20)25-22/h2-12H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOFLHAQXBQARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=C3C=C(C=C5)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)



![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)